![molecular formula C11H12N4S B13366108 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-2-thiol with hydrazine derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzimidazole derivatives .
Applications De Recherche Scientifique
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate multiple signaling pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol include other triazolobenzimidazole derivatives, such as:
- 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
These compounds share a similar core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propyl group, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C11H12N4S |
|---|---|
Poids moléculaire |
232.31 g/mol |
Nom IUPAC |
4-propyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C11H12N4S/c1-2-7-14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-6H,2,7H2,1H3,(H,13,16) |
Clé InChI |
MYSMILIWXXJXSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2N3C1=NNC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


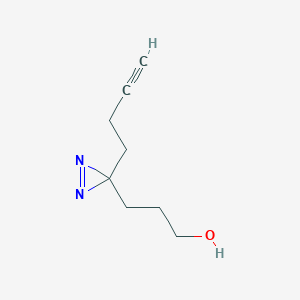
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)

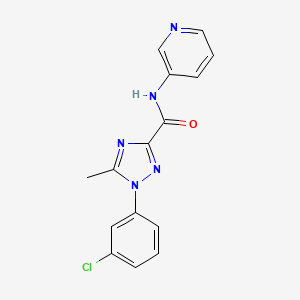
![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)

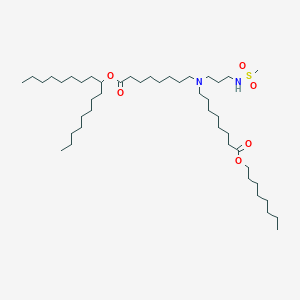
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
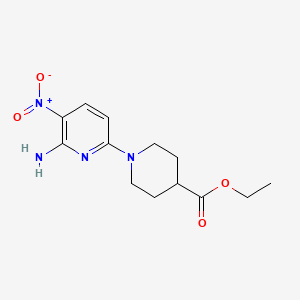
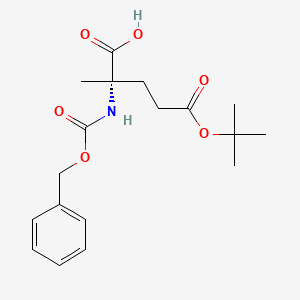
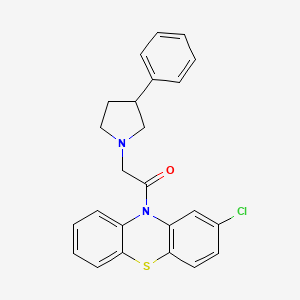
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)

